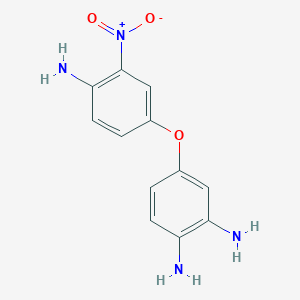
2,5-Bis(4-nitrophenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-nitrophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its two 4-nitrophenyl groups attached to the 2 and 5 positions of the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-nitrophenyl)-1,3-oxazole typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method includes the use of a condensation reaction where 4-nitrobenzaldehyde reacts with an oxazole derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
2,5-Bis(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: The major product is 2,5-Bis(4-aminophenyl)-1,3-oxazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
科学研究应用
2,5-Bis(4-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by forming reactive oxygen species (ROS) and other reactive intermediates .
相似化合物的比较
Similar Compounds
- 2,5-Bis(4-aminophenyl)-1,3-oxazole
- 2,5-Bis(4-bromophenyl)-1,3-oxazole
- 2,5-Diphenyl-1,3-oxazole
Uniqueness
2,5-Bis(4-nitrophenyl)-1,3-oxazole is unique due to its nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of nitro groups makes it more versatile in undergoing various chemical transformations and exploring different applications .
属性
分子式 |
C15H9N3O5 |
|---|---|
分子量 |
311.25 g/mol |
IUPAC 名称 |
2,5-bis(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C15H9N3O5/c19-17(20)12-5-1-10(2-6-12)14-9-16-15(23-14)11-3-7-13(8-4-11)18(21)22/h1-9H |
InChI 键 |
NTZWKGGAODIHMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



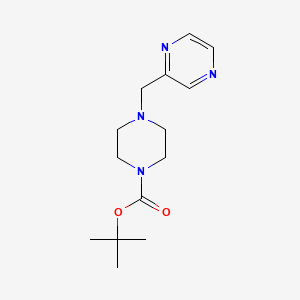
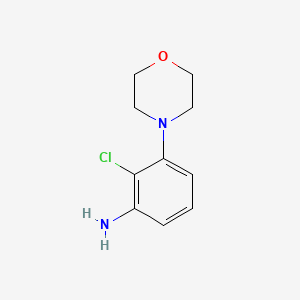
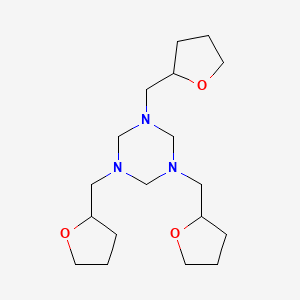
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
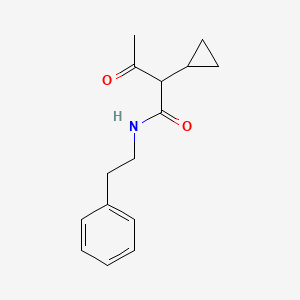
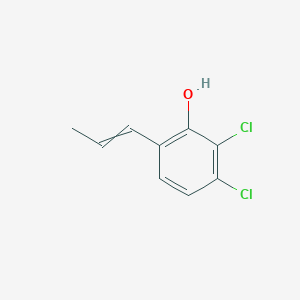
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
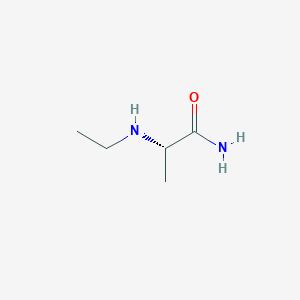
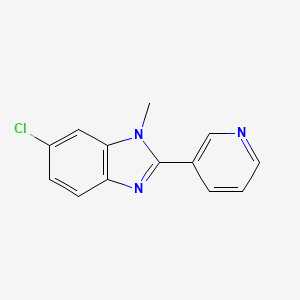
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
